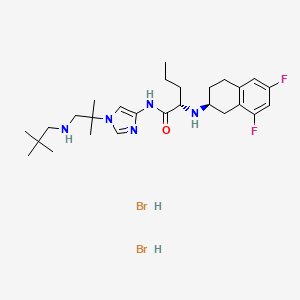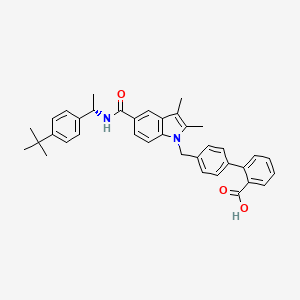
SR 2595
概要
説明
SR 2595は、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の逆アゴニストとしての役割で知られる化学化合物です。 この受容体は、脂肪前駆細胞が脂肪細胞または脂肪細胞になる細胞分化のプロセスである脂肪生成の重要な調節因子です 。 This compoundは、PPARγの活性を抑制することで骨形成を促進する可能性が研究されています .
科学的研究の応用
SR 2595 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of PPARγ inhibition on various chemical processes.
Biology: Investigated for its role in promoting osteogenesis and its potential effects on adipogenesis.
Medicine: Explored for its potential therapeutic applications in conditions related to bone formation and metabolic diseases.
Industry: Utilized in the development of new materials and compounds with specific properties related to PPARγ inhibition.
作用機序
SR 2595は、PPARγ受容体に結合して逆アゴニストとして作用することで、その効果を発揮します。これは、受容体の活性をブロックするだけでなく、受容体の基底活性を低下させる立体構造変化を引き起こすことを意味します。 このPPARγ活性の抑制は、脂肪生成の減少と骨形成の増加につながります 。 関与する分子標的には、脂肪酸結合タンパク質4や骨形態形成タンパク質BMP2およびBMP6など、PPARγによって調節されるさまざまな遺伝子とタンパク質が含まれます .
類似の化合物との比較
類似の化合物
T0070907: 脂肪生成と骨形成に対する類似の効果で知られる、PPARγの別の逆アゴニスト。
GW9662: 受容体の活性を阻害しますが、異なるメカニズムを通じて阻害する、PPARγの選択的アンタゴニスト。
This compoundの独自性
This compoundは、脂肪生成を抑制しながら骨形成を促進する能力において独特であり、これらの2つのプロセスのバランスを調べるための貴重なツールとなっています。 PPARγにおけるその特定の結合親和性と逆アゴニスト活性は、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
SR 2595 plays a crucial role in biochemical reactions by interacting with the nuclear receptor PPARγ. PPARγ is a key regulator of adipogenesis and is involved in the regulation of lipid and glucose metabolism. This compound binds to PPARγ and acts as an inverse agonist, repressing the transactivation of PPARγ target genes. This repression leads to a decrease in the expression of adipogenic markers such as fatty acid-binding protein 4 (FABP4) in differentiating murine preadipocytes . Additionally, this compound promotes the expression of bone morphogenetic proteins BMP2 and BMP6 in mesenchymal stem cells (MSCs), thereby enhancing osteogenesis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In mesenchymal stem cells, this compound promotes osteogenic differentiation, as evidenced by increased calcium phosphatase deposition . This compound also influences cell signaling pathways by repressing PPARγ activity, which in turn affects gene expression related to adipogenesis and osteogenesis. Furthermore, this compound has been shown to sensitize lymphoma cells to proton therapy by inhibiting PPARγ, leading to increased oxidative stress and protein damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARγ, where it acts as an inverse agonist with an IC50 of 30 nM . By binding to PPARγ, this compound represses the transactivation of PPARγ target genes, leading to decreased expression of adipogenic markers and increased expression of osteogenic markers. This repression of PPARγ activity promotes osteogenesis and inhibits adipogenesis. Additionally, this compound’s inhibition of PPARγ sensitizes lymphoma cells to proton therapy by increasing oxidative stress and protein damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to promote osteogenesis in mesenchymal stem cells over a period of time, as evidenced by increased calcium phosphatase deposition . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In lean C57BL/6J mice, chronic administration of this compound at a dosage of 20 mg/kg did not significantly impair insulin sensitivity or alter fasting insulin levels . Additionally, no changes in food consumption or body weight were observed during the treatment period. These findings suggest that this compound is well-tolerated at this dosage, with no significant adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by PPARγ. By acting as an inverse agonist of PPARγ, this compound influences the expression of genes involved in lipid and glucose metabolism. This compound represses the expression of adipogenic markers and promotes the expression of osteogenic markers, thereby affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARγ. This interaction leads to the repression of PPARγ target genes and the promotion of osteogenic differentiation. The specific targeting signals or post-translational modifications that direct this compound to the nucleus have not been identified, but its activity is closely associated with its nuclear localization .
準備方法
合成経路と反応条件
SR 2595の合成には、中間体の調製から始まる複数の段階が含まれます。重要な手順には次のものがあります。
インドール核の形成: インドール核は、適切な出発物質の縮合を含む一連の反応によって合成されます。
カップリング反応: インドール核は次に、他の芳香族化合物とカップリングしてビフェニル構造を形成します。
官能基の修飾: さまざまな官能基が導入または修飾されて、this compoundの所望の化学構造が得られます。
工業生産方法
This compoundの工業生産には、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化が含まれる可能性があります。これには、化学反応を効率的に処理するために、自動合成装置と大型反応器の使用が含まれる場合があります。
化学反応の分析
反応の種類
SR 2595は、次を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を生成できます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
置換: 置換反応、特に求核置換反応は、this compoundの合成と修飾で一般的です。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核試薬は、適切な条件下で使用して、新しい官能基を導入できます。
主な製品
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はthis compoundのさまざまな酸化型を生み出し、還元は異なる官能基を持つ還元された誘導体を生成する可能性があります。
科学研究の応用
This compoundは、次を含む幅広い科学研究の応用を持っています。
化学: PPARγ阻害がさまざまな化学プロセスに与える影響を調べるためのツール化合物として使用されます。
生物学: 骨形成を促進する役割と、脂肪生成に対する潜在的な影響について調査されています。
医学: 骨形成や代謝性疾患に関連する状態における潜在的な治療用途について調査されています。
業界: PPARγ阻害に関連する特定の特性を持つ新しい材料や化合物の開発に使用されます。
類似化合物との比較
Similar Compounds
T0070907: Another inverse agonist of PPARγ, known for its similar effects on adipogenesis and osteogenesis.
GW9662: A selective PPARγ antagonist that also inhibits the receptor’s activity but through a different mechanism.
Uniqueness of SR 2595
This compound is unique in its ability to promote osteogenesis while repressing adipogenesis, making it a valuable tool for studying the balance between these two processes. Its specific binding affinity and inverse agonist activity at PPARγ distinguish it from other similar compounds .
特性
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKAVKAQXVFJV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SR2595 exert its effects on PPARγ, and what are the downstream consequences?
A1: SR2595 acts as a selective antagonist of PPARγ []. Unlike agonists like the thiazolidinediones (TZDs), which activate PPARγ and can lead to side effects, SR2595 blocks its activity. This inhibition of PPARγ has shown promising results in preclinical models of liver cancer, particularly those driven by overactive insulin signaling. In a mouse model with liver-specific deletion of the tumor suppressor PTEN, SR2595 treatment led to a reduction in pre-cancerous and cancerous signs in the liver []. This suggests that inhibiting PPARγ with SR2595 could be a potential therapeutic strategy for specific subtypes of liver cancer, particularly those associated with steatohepatitis.
Q2: What is the significance of identifying unique interactome network signatures for PPARγ modulation by SR2595 and other ligands?
A2: Research has revealed that different PPARγ ligands, including SR2595, induce unique interactome network signatures [, ]. This means that each ligand, despite targeting the same receptor, interacts with a distinct set of proteins within the cell. These interactions dictate the downstream effects of each ligand, explaining why compounds like SR2595, despite being a PPARγ antagonist, can share some similar therapeutic benefits with PPARγ agonists like TZDs. Understanding these unique interactomes provides valuable insights into the mechanism of action of these compounds and can guide the development of more targeted therapies with potentially fewer side effects.
Q3: What is the role of HNF1α in the context of PPARγ and liver cancer development, and how does this relate to SR2595?
A3: Research has identified Hepatocyte Nuclear Factor 1α (HNF1α) as a novel negative regulator of PPARγ transcription []. In simpler terms, HNF1α suppresses the production of PPARγ. Interestingly, in the development of liver cancer, particularly in pre-cancerous adenomas with high fat accumulation (steatosis), HNF1α function is often impaired, leading to increased PPARγ expression. This is further exacerbated by AKT2, a protein activated downstream of the insulin signaling pathway, which inhibits HNF1α and promotes PPARγ expression and its pro-tumorigenic activity. Given that SR2595 can inhibit PPARγ, it holds promise as a potential therapeutic agent for these specific liver cancer subtypes where the HNF1α/PPARγ axis is disrupted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


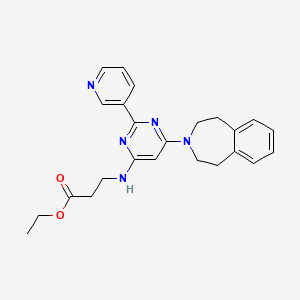
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
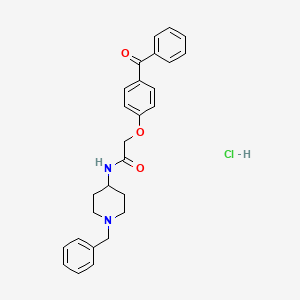
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)
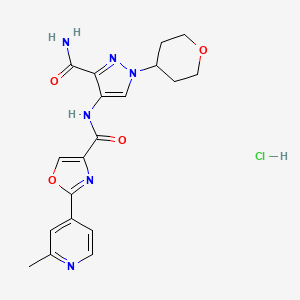
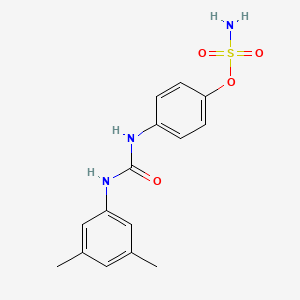
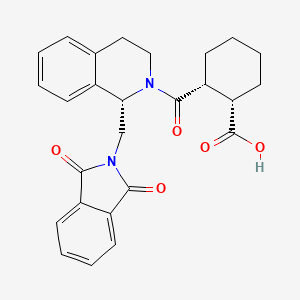
![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)
